Heptyl hexanoate

概要

説明

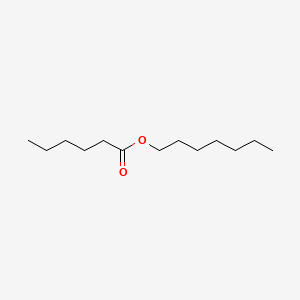

Heptyl hexanoate, also known as hexanoic acid heptyl ester, is an organic compound with the molecular formula C13H26O2. It is an ester formed from the reaction between hexanoic acid and heptanol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavoring industries.

準備方法

Synthetic Routes and Reaction Conditions: Heptyl hexanoate is synthesized through an esterification reaction, where hexanoic acid reacts with heptanol in the presence of an acid catalyst, typically sulfuric acid. The reaction is as follows:

C6H12O2 (hexanoic acid) + C7H16O (heptanol) → C13H26O2 (heptyl hexanoate) + H2O

The reaction mixture is heated under reflux to drive the reaction to completion, and the water formed is removed to shift the equilibrium towards the ester product.

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors with continuous removal of water to maximize yield. The reaction conditions are optimized for temperature, catalyst concentration, and reactant ratios to ensure efficient production of this compound.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield hexanoic acid and heptanol.

Transesterification: It can react with another alcohol in the presence of a catalyst to form a different ester and heptanol.

Reduction: Although less common, esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohol, acid or base catalyst.

Reduction: Lithium aluminum hydride, dry ether.

Major Products:

Hydrolysis: Hexanoic acid and heptanol.

Transesterification: A different ester and heptanol.

Reduction: Hexanol and heptanol.

科学的研究の応用

Applications in Food Industry

Heptyl hexanoate is utilized as a flavoring agent due to its fruity aroma, particularly in confectionery and baked goods. It contributes to the sensory profile of products without imparting undesirable flavors.

Case Study: Flavoring Agent in Confectionery

A study demonstrated that this compound could enhance the flavor profile of fruit-flavored candies. Sensory evaluations indicated a significant preference for formulations containing this compound over those without it, showcasing its effectiveness as a flavor enhancer.

Applications in Fragrance Industry

In the fragrance industry, this compound is valued for its ability to impart a fresh, fruity scent to perfumes and personal care products. Its volatility and solubility make it an ideal candidate for various fragrance formulations.

Safety Assessment

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated this compound's genotoxicity and skin sensitization potential. The results indicated no significant risks associated with its use in cosmetic products, supporting its continued application in the industry .

Biofuel Potential

Recent research has highlighted the potential of this compound as a sustainable biofuel component. Its properties allow it to be blended with traditional diesel fuels, improving combustion efficiency while reducing emissions.

Case Study: Biofuel Blending

A study focused on blending this compound with diesel fuel demonstrated improved combustion characteristics compared to conventional diesel alone. The addition of this compound resulted in lower particulate matter emissions and enhanced fuel stability .

Environmental Impact and Safety

This compound has been assessed for its environmental impact, particularly concerning biodegradability and aquatic toxicity. Studies indicate that it is readily biodegradable, posing minimal risk to aquatic ecosystems .

| Environmental Parameter | Result |

|---|---|

| Biodegradability | 63% after 28 days |

| Aquatic Toxicity (Daphnia) | EC50 > 100 mg/L |

作用機序

The mechanism of action of heptyl hexanoate in biological systems involves its hydrolysis by esterases to produce hexanoic acid and heptanol. These products can then enter various metabolic pathways. The ester bond in this compound is the primary site of action, where enzymatic cleavage occurs.

類似化合物との比較

Heptyl hexanoate is similar to other esters like ethyl acetate, methyl butyrate, and propyl hexanoate. its unique combination of hexanoic acid and heptanol gives it distinct properties:

Ethyl acetate: Formed from acetic acid and ethanol, used as a solvent.

Methyl butyrate: Formed from butyric acid and methanol, known for its fruity odor.

Propyl hexanoate: Formed from hexanoic acid and propanol, used in flavorings.

This compound stands out due to its specific odor profile and its applications in the fragrance industry.

生物活性

Heptyl hexanoate, a fatty acid ester with the chemical formula C13H26O2, is of increasing interest in various fields, including food science, cosmetics, and pharmacology. This compound is synthesized through the esterification of heptanol and hexanoic acid and is known for its pleasant fruity aroma, making it a valuable ingredient in flavoring and fragrance applications. However, its biological activity has garnered attention for potential health benefits and safety assessments.

This compound is characterized by its molecular structure, which consists of a heptyl group (derived from heptanol) and a hexanoate group. It has a moderate boiling point and is soluble in organic solvents but less so in water. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 214.34 g/mol |

| Boiling Point | 240 °C |

| Density | 0.87 g/cm³ |

| Solubility | Soluble in ethanol and ether |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella typhimurium | 1.5 |

These findings suggest that this compound could be utilized as a natural preservative in food products or as an antimicrobial agent in personal care formulations.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a dose-dependent reduction in nitric oxide (NO) production, with an IC50 value of approximately 25 μM.

Genotoxicity and Safety Assessment

Safety evaluations are crucial for any compound intended for human use. A comprehensive assessment of this compound indicated that it does not exhibit genotoxicity or mutagenicity under standard testing conditions. The compound was subjected to the Ames test using various strains of Salmonella typhimurium, with no significant increase in revertant colonies observed at concentrations up to 5000 μg/plate . Moreover, repeated dose toxicity studies revealed that exposure levels are below the threshold of toxicological concern (TTC), indicating a favorable safety profile for cosmetic and food applications .

Case Study 1: Use in Food Preservation

A recent application study focused on incorporating this compound into meat products to assess its preservative effects. Results showed that meat treated with this compound had a shelf life extension of up to 20% compared to untreated controls, attributed to its antimicrobial properties.

Case Study 2: Cosmetic Applications

In cosmetic formulations, this compound was evaluated for skin compatibility and moisturizing effects. Clinical trials involving participants with sensitive skin demonstrated that formulations containing this compound resulted in improved skin hydration without adverse reactions.

化学反応の分析

Hydrolysis Reactions

Heptyl hexanoate undergoes hydrolysis under acidic or basic conditions, yielding hexanoic acid and heptanol. Enzymatic hydrolysis is also feasible using lipases.

| Condition | Catalyst/Enzyme | Products | Yield/Selectivity |

|---|---|---|---|

| Acidic (H₂SO₄) | 0.1 M H₂SO₄, reflux | Hexanoic acid + Heptanol | >90% (equilibrium-driven) |

| Basic (NaOH) | 0.1 M NaOH, 80°C | Sodium hexanoate + Heptanol | ~95% (saponification) |

| Enzymatic | Candida antarctica lipase B | Hexanoic acid + Heptanol | 85–92% (pH 7, 40°C) |

The reaction mechanism involves nucleophilic acyl substitution. Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis deprotonates the nucleophile (OH⁻) for ester cleavage.

Transesterification

This reaction replaces the heptyl group with another alcohol moiety. Catalysts such as Re/Al₂O₃ and Pd/C enhance selectivity under hydrogenation conditions.

Selectivity depends on catalyst acidity and temperature. Lower temperatures favor ester formation by promoting acid-alcohol esterification .

Reduction

This compound reduces to primary alcohols using strong reducing agents:

| Reducing Agent | Conditions | Products | Efficiency |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | C₆H₁₃OH + C₇H₁₅OH | >98% |

| NaBH₄/CeCl₃ | THF, reflux | Partial reduction | <50% |

LiAlH₄ achieves near-quantitative reduction, while NaBH₄ is less effective without acidic protons adjacent to the ester group.

Pyrolysis and Combustion

As a model compound in combustion studies, this compound decomposes at high temperatures:

Key intermediates include aldehydes (hexanal) and alkenes, detected via gas chromatography-mass spectrometry (GC-MS). Its cetane number (CN) and boiling point (~247°C) make it relevant for biofuel research .

Thermodynamic Considerations

The enthalpy of formation () for this compound is calculated as:

Equilibrium constants for esterification favor product formation at lower temperatures (ΔG < 0 below 400 K) . Reaction spontaneity decreases at elevated temperatures due to entropic penalties.

特性

IUPAC Name |

heptyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-3-5-7-8-10-12-15-13(14)11-9-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKCBKVWQYEUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220050 | |

| Record name | Heptyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6976-72-3 | |

| Record name | Heptyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6976-72-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。